2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one

Medicinal Chemistry Synthetic Intermediate Electrophilic Substitution

Researchers developing benzo[b]thiophene-based chymase inhibitors face multi-step in-house halogenation of 2-acetyl precursors, increasing cost and lead time. This 2-chloroacetyl derivative provides a direct electrophilic linchpin for chemoselective diversification, eliminating the chloroacetylation bottleneck. • Saves ≥1 synthetic step vs. 2-acetyl analog (CAS 51527-18-5); pre-functionalized for immediate use. • Mild-condition displacement by amines, thiols, or alcohols enables rapid SAR exploration, PROTAC construction, and activity-based probe synthesis (EP 1947097 A1). • High lipophilicity (XLogP3 4.6) aids CNS-lead design; mp 156-160 °C permits kg-scale purification by recrystallization.

Molecular Formula C11H8Cl2OS
Molecular Weight 259.2 g/mol
CAS No. 156801-47-7
Cat. No. B133289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one
CAS156801-47-7
Molecular FormulaC11H8Cl2OS
Molecular Weight259.2 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CCl
InChIInChI=1S/C11H8Cl2OS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3
InChIKeyMSOJRYIWMSFMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one: Core Identifiers & Structural Context


2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one (CAS 156801-47-7) is a chloroacetyl-functionalized benzo[b]thiophene derivative, recognized as a key synthetic intermediate for chymase inhibitor programs and broader heterocyclic diversification [1]. It possesses the molecular formula C₁₁H₈Cl₂OS (MW 259.15 g mol⁻¹), with a melting point of 156–160 °C and an XLogP3 of 4.6, identifying it as a highly lipophilic chloroacetyl electrophile [2].

1 Pre-installed chloroacetyl electrophile for chymase inhibitor programs
2 Highly lipophilic intermediate supporting non-polar work-up and design
3 High-melting solid enabling recrystallization-based purification

2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one: Why In-Class Analogs Cannot Replace It


Superficially related benzo[b]thiophene derivatives—such as 2-acetyl, 2-carboxylic acid, or 2-acetic acid analogs—share a common heterocyclic core but diverge in reactivity, physicochemical properties, and synthetic outcomes. The α-chloroacetyl substituent of the target compound introduces a twofold electrophilic character (acyl chloride-like reactivity plus ketone functionality) absent in the non-halogenated analogs, enabling chemoselective nucleophilic displacement that is critical for constructing chymase inhibitor scaffolds [1][2]. Direct replacement with e.g., 2-acetyl-5-chloro-3-methylbenzo[b]thiophene (CAS 51527-18-5; mp 115–117 °C) would eliminate the chloro leaving group, requiring additional activation steps and decreasing synthetic yield. These functional-group-dependent properties create quantifiable gaps in reactivity, lipophilicity, and process scalability that preclude simple interchange.

This Product Chloroacetyl leaving group allows direct nucleophilic displacement
Non-halogenated analogs Lack α-chloro center; extra activation steps may lower synthetic efficiency
This Product Reported high lipophilicity drives purification and permeability profiles
Carboxylic / acetic acid derivatives Markedly lower LogP may shift chromatographic behavior and downstream design

Differential Evidence vs. Closest Analogs for Procurement


α-Chloro Substituent Enables Orthogonal Electrophilic Reactivity

The target compound possesses a chloroacetyl group ( –C(=O)CH₂Cl) that provides two distinct electrophilic centers: the carbonyl carbon for nucleophilic addition and the α-methylene carbon for Sₙ2 displacement. In contrast, the non-halogenated analog 2-acetyl-5-chloro-3-methylbenzo[b]thiophene (CAS 51527-18-5) contains only the ketone electrophile, rendering it unreactive toward amines or thiols without prior α-functionalization [1]. The chloroacetyl moiety enables chemoselective N-alkylation under mild conditions (ROOM temperature, 1–2 h, >80 % yield in model reactions), whereas the acetyl analog requires elevated temperature and Lewis-acid catalysis to achieve comparable conversions [2].

Electrophilic reactivity
Class-level inference
Two electrophilic centers (carbonyl + α-chloromethylene) vs. one (carbonyl only)
Supports orthogonal derivatization without pre-activation
Comparative kinetic data not available for exact pair
Medicinal Chemistry Synthetic Intermediate Electrophilic Substitution

Higher Lipophilicity vs. Carboxylic and Acetic Acid Derivatives

The target compound exhibits an XLogP3 of 4.6, positioning it as a highly lipophilic intermediate [1]. Two commercially available comparators—5-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (CAS 50451-84-8; XLogP3 ~3.0 predicted) and 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetic acid (Tianafac, CAS 51527-19-6; LogP 3.49) [2][3]—are significantly less lipophilic by >1 log unit. This 10-fold difference in calculated partition coefficient influences membrane permeability profiles of downstream products and affects chromatographic purification behavior.

Lipophilicity gap
Cross-study comparable
ΔLogP +1.1 to +1.6
May favor non-polar retention and extraction workflows
Computed XLogP3 vs. reported LogP; method variance possible
Physicochemical Profiling Drug Design ADME Optimization

Elevated Melting Point Enables Purity Enhancement via Recrystallization

The compound melts at 156–160 °C [1]. The closest structural analog, 2-acetyl-5-chloro-3-methylbenzo[b]thiophene (CAS 51527-18-5), melts at 115–117 °C . The 41–43 °C elevation in melting point for the chloroacetyl derivative reflects stronger intermolecular forces (likely dipole-dipole interactions from the C–Cl bond and more efficient crystal packing). A higher melting point simplifies purification by recrystallization from common organic solvents, reduces residual solvent entrapment, and improves handling characteristics in solid-dispensing automated synthesis platforms.

Melting point elevation
Head-to-head
Δmp +41 to +43 °C
Supports recrystallization purification and solid-dispensing workflows
Capillary method; vendor-reported values
Solid-State Properties Purification Technology Process Chemistry

Validated Intermediate in Scalable Chymase Inhibitor Synthesis

EP 1947097 A1 (Teijin Pharma) explicitly describes benzo[b]thiophene intermediates bearing a chloroacetyl or related reactive handle at the 2-position as critical for constructing 3-hydroxymethylbenzo[b]thiophene derivatives—key precursors to chymase inhibitors [1]. While the patent encompasses a genus, the target compound’s specific substitution pattern (5-chloro, 3-methyl, 2-chloroacetyl) matches the disclosed intermediates. In contrast, non-halogenated analogs or 2-carboxylic acid derivatives require additional activation (e.g., reduction, chlorination) before entering the patented synthetic sequence, adding 1–2 synthetic steps and reducing overall yield (comparative yields of ~64 % for a non-optimized 3-hydroxymethyl intermediate are cited in the patent background) [2].

Synthetic step economy
Supporting evidence
2-step pathway (this compound) vs. 3–4-step pathway (carboxylic acid analog)
Reported to reduce process steps in chymase inhibitor synthesis
Patent context; no explicit side-by-side yields for this pair
Process Development Chymase Inhibitor Patent-Protected Intermediate

Procurement-Relevant Application Scenarios


Late-Stage Diversification for Chymase Inhibitors

The chloroacetyl group serves as a linchpin for installing diverse amine, thiol, or hydroxyl nucleophiles at the 2-position of the benzo[b]thiophene core. Patent EP 1947097 A1 and related filings explicitly disclose this substitution pattern in the construction of chymase inhibitors for cardiovascular and inflammatory indications [1]. Procurement of the pre-functionalized chloroacetyl derivative eliminates the need for in-house halogenation of the 2-acetyl precursor, compressing synthetic sequences by one or more steps.

Scalable Synthesis of 3-Substituted Benzo[b]thiophene Libraries

The elevated melting point (156–160 °C vs. 115–117 °C for the acetyl analog) facilitates purification by recrystallization, a critical consideration for kilogram-scale campaigns where chromatographic purification is cost-prohibitive . The chloroacetyl group's reactivity profile supports parallel library synthesis under mild conditions, enabling rapid structure-activity relationship (SAR) exploration around the benzo[b]thiophene template.

Accessing High-LogP Benzo[b]thiophene Intermediates

With an XLogP3 of 4.6, the target compound is substantially more lipophilic than the 2-carboxylic acid (LogP ~3.0) or 2-acetic acid (LogP 3.49) analogs [2][3]. This property is advantageous when designing downstream compounds intended for CNS penetration or when seeking to modulate the lipophilicity-efficiency balance of lead series. Procurement teams targeting high-LogP chemical space should benchmark candidate intermediates against these values.

Probe Development via Chemoselective Bioconjugation

The α-chloromethylene carbon of the chloroacetyl moiety is a soft electrophile that can be selectively displaced by thiol-containing biomolecules (e.g., cysteine residues) or functionalized linkers under near-physiological conditions [4]. This enables the construction of activity-based probes, PROTACs, or fluorescent conjugates from a common intermediate, providing a strategic advantage over non-halogenated analogs that require pre-activation.

Application
Selection Property
Validation Focus
Chymase inhibitor late-stage diversification
Pre-installed chloroacetyl electrophile
Chemoselective nucleophilic displacement
Scalable benzo[b]thiophene library synthesis
High-melting solid enabling recrystallization
Lot-to-lot purity and process mass intensity
High-LogP intermediate design
Reported lipophilicity profile
Permeability and purification behavior in research models
Chemoselective bioconjugation probe development
Soft electrophile (α-chloromethylene) for thiol conjugation
Activity-based probe or PROTAC assembly
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